2-Bromo-6-cyclohexylphenol
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Overview
Description
2-Bromo-6-cyclohexylphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a cyclohexyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclohexylphenol can be achieved through a bromination-dehydrobromination reaction. This involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. The reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of brominating agents and controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Common Reagents and Conditions:
Bromination: Diethyl dibromo-malonate is commonly used for bromination reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize phenols to quinones.
Reduction: Reducing agents like sodium borohydride can convert quinones back to hydroquinones.
Major Products:
Quinones: Formed through oxidation of phenols.
Hydroquinones: Formed through reduction of quinones.
Scientific Research Applications
2-Bromo-6-cyclohexylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclohexylphenol involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and hydroxyl group on the phenol ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can also undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
2-Bromo-4-cyclohexylphenol: Another bromophenol with a different substitution pattern.
4-Bromo-5-nitrophthalonitrile: Contains a cyclohexylphenol fragment and exhibits different reactivity due to the presence of nitro groups.
Uniqueness: The presence of both a bromine atom and a cyclohexyl group on the phenol ring provides distinct properties compared to other bromophenols .
Properties
CAS No. |
6274-89-1 |
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Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H15BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |
InChI Key |
WRVIGSXNYQECJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
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